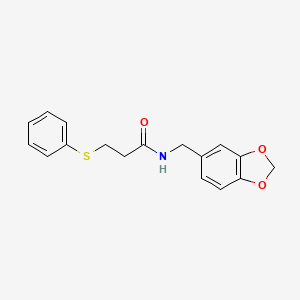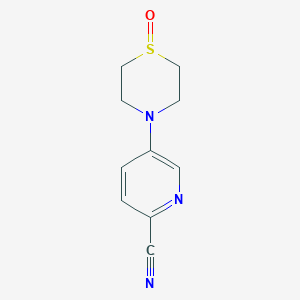
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is a chemical compound that features a benzodioxole ring and a phenylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Attachment of the Benzodioxole Ring to the Propanamide Backbone: This step involves the reaction of the benzodioxole derivative with a suitable propanamide precursor under specific conditions, such as the use of a base like sodium hydride in a solvent like dimethylformamide.
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a phenylthiol reacts with the intermediate compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole ring.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways involving sulfanyl groups.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and phenylsulfanyl group may interact with specific binding sites, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide is unique due to the presence of both the benzodioxole ring and the phenylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-17(8-9-22-14-4-2-1-3-5-14)18-11-13-6-7-15-16(10-13)21-12-20-15/h1-7,10H,8-9,11-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDFZMRKTDOWMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7600523.png)
![5-[Methyl(oxan-3-ylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B7600530.png)
![2-[1-[[3-(Trifluoromethyl)benzoyl]amino]cyclobutyl]acetic acid](/img/structure/B7600540.png)
![2-[1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600559.png)
![2-[1-[3-(2-Fluorophenyl)sulfanylpropanoylamino]cyclobutyl]acetic acid](/img/structure/B7600562.png)
![2-[1-(Thiadiazole-5-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600566.png)
![2-[1-[(2-Methylfuran-3-carbonyl)amino]cyclobutyl]acetic acid](/img/structure/B7600568.png)
![2-[1-[(2-Fluoro-5-methylphenyl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600570.png)
![2-[1-(2,3-dihydro-1H-indene-5-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600590.png)
![2-[1-(Oxolane-3-carbonylamino)cyclobutyl]acetic acid](/img/structure/B7600594.png)
![2-[1-[(1,2-Dimethylimidazol-4-yl)sulfonylamino]cyclobutyl]acetic acid](/img/structure/B7600595.png)
![2-[1-(Benzenesulfonamido)cyclobutyl]acetic acid](/img/structure/B7600605.png)
![N-cyclopropyl-2-[2-(hydroxymethyl)morpholin-4-yl]acetamide](/img/structure/B7600609.png)
